N-(4-氯苄基)-2-(1-环己烯-1-基)-1-乙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-yl)-1-ethanamine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties of similar structures. The first paper describes the synthesis of enantiomerically pure trans-1-benzylcyclohexan-1,2-diamine hydrochlorides, which share a structural motif with the compound , namely the benzylcyclohexan moiety . The second paper investigates the electrophilic properties and metabolic behavior of 4-chloro-N-(hydroxymethyl)benzamide, a compound that includes the 4-chlorobenzyl group, which is also part of the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves diastereoselective alpha-iminoamine rearrangement, followed by imine reduction and hydrogenolysis . This method could potentially be adapted for the synthesis of "N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-yl)-1-ethanamine hydrochloride" by modifying the starting materials and reaction conditions to incorporate the ethanamine group and the specific chlorobenzyl substitution.

Molecular Structure Analysis

The molecular structure of the compounds studied in the first paper was confirmed by X-ray analysis, which revealed the relative trans-configuration and the absolute configurations of the synthesized enantiomers . Although the exact molecular structure of "N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-yl)-1-ethanamine hydrochloride" is not provided, similar analytical techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

The second paper provides insight into the reactivity of the 4-chlorobenzyl group. It was found that N-(acetoxymethyl)-4-chlorobenzamide, a compound with a similar electrophilic center, can react with nucleophiles like cyanide and glutathione under certain conditions, suggesting that the 4-chlorobenzyl moiety in the compound of interest may also exhibit electrophilic properties .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-yl)-1-ethanamine hydrochloride" are not directly reported, the high enantiomeric excess (>99%) of the related compounds suggests that they can be synthesized with a high degree of stereochemical purity . This could imply that with careful synthesis, the compound of interest may also be obtained in a highly enantiomerically pure form. The lack of mutagenicity in related compounds, as reported in the second paper, could also be relevant for assessing the safety profile of "N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-yl)-1-ethanamine hydrochloride" .

科学研究应用

Synthesis and Antimicrobial Activity

一系列化合物,包括类似于N-(4-氯苄基)-2-(1-环己烯-1-基)-1-乙胺盐酸盐的衍生物,已被合成用于其潜在的抗微生物特性。例如,从色胺衍生的新型席夫碱通过缩合反应制备,其特点是其抗菌和抗真菌活性。这些化合物对各种细菌和真菌菌株表现出显著的抗微生物活性,突显了它们作为抗微生物剂的潜力(Rajeswari & Santhi, 2019)。

抗阿米巴和细胞毒性研究

合成并评估了带有N-取代乙胺基尾的查尔酮类化合物对阿米巴组织阿米巴的抗阿米巴活性。一些化合物显示出比标准药物甲硝唑更好的活性,其中一些对非小细胞肺癌细胞系表现出低毒性。这项研究强调了这些化合物在治疗阿米巴感染中的治疗潜力,同时保持低细胞毒性(Zaidi et al., 2015)。

化学合成和表征

N-(4-氯苄基)-2-(1-环己烯-1-基)-1-乙胺盐酸盐及其衍生物的化学合成和表征涉及复杂的反应,例如氯仿的脱氢氯化导致胺盐酸盐和二氯卡宾形成。这些反应已被研究,以了解它们在有机合成和新化学实体开发中的意义(Lazareva & Lazarev, 2011)。

DNA结合和细胞毒性

已探索了三齿配体的Cu(II)配合物的DNA结合性质和细胞毒性效应,这些配合物可能包括类似于N-(4-氯苄基)-2-(1-环己烯-1-基)-1-乙胺盐酸盐的结构。这些配合物显示出良好的DNA结合倾向,并在DNA中引起轻微的结构变化,表明在靶向DNA的治疗剂开发中具有潜在应用(Kumar et al., 2012)。

属性

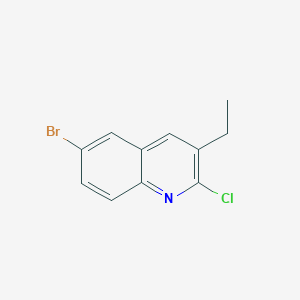

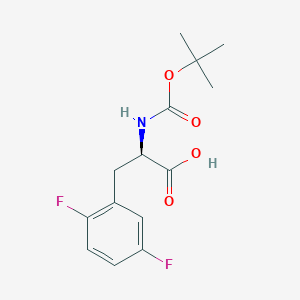

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(cyclohexen-1-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN.ClH/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13;/h4,6-9,17H,1-3,5,10-12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBMDRQWKLWEJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNCC2=CC=C(C=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-YL)-1-ethanamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)

![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)